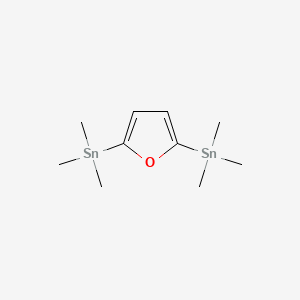

2,5-Bis(trimethylstannyl)furan

Description

Significance of Organostannyl Heterocycles in Contemporary Chemical Synthesis

Organostannyl heterocycles, a class of organic compounds featuring a tin-carbon bond within a heterocyclic ring system, are pivotal reagents in modern organic synthesis. sigmaaldrich.com Their prominence is largely due to their role as effective synthons in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. sigmaaldrich.com This reaction allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures. sigmaaldrich.com

The utility of organostannyl heterocycles stems from the unique reactivity of the carbon-tin bond. This bond is stable enough to allow for the isolation and purification of the compounds, yet sufficiently reactive to undergo transmetalation with palladium catalysts. nii.ac.jp This process generates an organopalladium intermediate that can then react with an organic halide to form the desired coupled product. The versatility of this methodology enables the synthesis of a wide array of compounds, from natural products to materials for drug discovery. sigmaaldrich.com Heterocyclic structures are common in pharmaceuticals, and advanced synthetic methods like metal-catalyzed cross-coupling reactions provide efficient access to a diverse range of these functionalized molecules. nih.gov

Overview of Furan-Based Building Blocks in Advanced Organic and Polymer Chemistry

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is a key structural motif in a vast number of biologically active compounds and functional materials. ijprajournal.com Furan and its derivatives are considered important bio-based building blocks, often derived from renewable resources like sugars, positioning them as sustainable alternatives to petrochemicals. cost.euresearchgate.net These compounds serve as foundational units for the synthesis of polymers with unique properties. cost.eu

In polymer chemistry, furan-based building blocks are utilized to create conjugated polymers. rsc.org These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their tunable electronic and optical properties. cmu.edumdpi.com The incorporation of the furan ring into a polymer backbone can influence properties like solubility, planarity, and charge carrier mobility. cmu.edumdpi.com Research has shown that polymers incorporating furan can exhibit high charge carrier mobilities, which is a critical parameter for the performance of electronic devices. snu.edu.in While furan itself can have issues with photostability, functionalization of the furan ring can lead to significantly more stable materials. cmu.edu

Positioning of Bifunctional Organotin Compounds within the Research Landscape

Bifunctional organotin compounds, which possess two reactive organostannyl groups, represent a specialized class of reagents that enable the extension of molecular structures in two directions. 2,5-Bis(trimethylstannyl)furan is a prime example of such a compound, with trimethylstannyl groups at the 2 and 5 positions of the furan ring. tandfonline.com This bifunctionality is crucial for polymerization reactions, particularly Stille cross-coupling polymerization. researchgate.net

The synthesis of this compound allows it to serve as a monomer in polymerization reactions with a variety of dihaloaromatic compounds. tandfonline.comresearchgate.net This approach has been successfully employed to create a range of soluble fluorene-heterocycle copolymers. researchgate.net The resulting polymers, which alternate between furan and another aromatic unit, have been characterized for their molecular structure and electronic properties. researchgate.net The bifunctional nature of this compound makes it an indispensable tool for chemists aiming to construct well-defined, high-molecular-weight conjugated polymers with tailored functionalities for advanced material applications. rsc.orgresearchgate.net

| Property | Value | Reference |

| Chemical Formula | C10H20OSn2 | |

| Common Name | This compound | tandfonline.com |

| Key Application | Monomer in Stille cross-coupling polymerization | researchgate.net |

| Functionality | Bifunctional organotin reagent | tandfonline.com |

Properties

IUPAC Name |

trimethyl-(5-trimethylstannylfuran-2-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLMAWUUKPRGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C(O1)[Sn](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511199 | |

| Record name | (Furan-2,5-diyl)bis(trimethylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63366-23-4 | |

| Record name | (Furan-2,5-diyl)bis(trimethylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Bis Trimethylstannyl Furan

Lithiation-Transmetalation Routes for 2,5-Substitution

The cornerstone of synthesizing 2,5-Bis(trimethylstannyl)furan lies in the selective deprotonation of the furan (B31954) ring at the 2 and 5 positions, followed by quenching the resulting dianion with an organotin electrophile. This method provides a high degree of regioselectivity, directly yielding the desired 2,5-disubstituted product.

Directed Ortho-Metalation using n-Butyllithium and Tetramethylethylenediamine (TMEDA)

The initial and crucial step in the synthesis is the directed ortho-metalation of furan. This is accomplished by treating furan with a strong organolithium base, typically n-butyllithium (n-BuLi), in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). The furan ring is susceptible to deprotonation at the positions adjacent to the oxygen atom (the α-protons) due to the inductive effect of the heteroatom.

The role of TMEDA is critical in this process. TMEDA is a bidentate chelating agent that coordinates with the lithium ion of n-BuLi. This coordination breaks down the oligomeric aggregates of n-butyllithium, increasing its basicity and reactivity. The resulting n-BuLi-TMEDA complex is a highly effective deprotonating agent, capable of removing the protons at the 2 and 5 positions of the furan ring to generate 2,5-dilithiofuran. The reaction is typically carried out in an inert solvent, such as hexane (B92381), under an inert atmosphere to prevent the reaction of the highly reactive organolithium species with atmospheric moisture and oxygen.

Reaction with Trimethyltin (B158744) Chloride for Stannylation

Following the successful formation of the 2,5-dilithiofuran intermediate, the next step is the transmetalation reaction, which introduces the trimethylstannyl groups onto the furan ring. This is achieved by quenching the dianion with a suitable electrophilic tin species, most commonly trimethyltin chloride ((CH₃)₃SnCl).

The highly nucleophilic carbon atoms of the dilithiofuran readily attack the electrophilic tin center of trimethyltin chloride, displacing the chloride ion and forming a new carbon-tin bond. The addition of two equivalents of trimethyltin chloride ensures the stannylation occurs at both lithiated positions, leading to the formation of this compound. This reaction is typically performed at low temperatures to control the reactivity of the organolithium species.

Optimization of Reaction Parameters for Preparative Scale Synthesis

For the synthesis of this compound on a preparative scale, careful optimization of reaction parameters is essential to maximize yield and purity. Key parameters to consider include:

Stoichiometry: The molar ratio of furan, n-butyllithium, TMEDA, and trimethyltin chloride is critical. A slight excess of the lithiating agent and the tin electrophile is often employed to ensure complete conversion.

Temperature: The lithiation step is typically initiated at a low temperature, such as 0 °C, and may be followed by a period of reflux to drive the reaction to completion. The subsequent stannylation reaction is also performed at low temperatures to control the exothermicity of the reaction.

Reaction Time: Adequate reaction time must be allowed for both the lithiation and the stannylation steps to proceed to completion. Monitoring the reaction progress by techniques such as TLC or GC-MS can help determine the optimal reaction time.

Solvent: Anhydrous, non-protic solvents like hexane or diethyl ether are crucial to prevent the quenching of the highly reactive organolithium intermediates.

For a preparative scale reaction, a reported yield of 57% has been achieved. This yield can be further improved to 72% based on the amount of recovered starting material, which can be easily separated by distillation and recycled.

| Parameter | Optimized Condition |

| Lithiation Temperature | 0 °C to reflux |

| Stannylation Temperature | 0 °C to room temperature |

| Solvent | Hexane |

| Reagents | Furan, n-Butyllithium, TMEDA, Trimethyltin Chloride |

| Reported Yield | 57% (72% based on recovered starting material) |

Comparative Analysis of Synthetic Strategies for Organostannyl Furans

While the lithiation-transmetalation route is a highly effective method for the synthesis of this compound, other strategies exist for the preparation of organostannyl furans. A comparative analysis highlights the advantages and disadvantages of different approaches.

Direct Stannylation: This method involves the direct reaction of a furan derivative with a tin halide in the presence of a catalyst. However, this approach often lacks the high regioselectivity of the lithiation-transmetalation route and may lead to a mixture of products.

Stille Coupling: While not a direct synthesis of the stannane (B1208499) itself, the Stille coupling reaction is a primary application of organostannyl furans. This palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide is a powerful tool for forming carbon-carbon bonds. The synthesis of the required organostannyl furan is a prerequisite for this reaction, and the lithiation-transmetalation method is a common way to prepare these reagents.

Halogen-Metal Exchange: An alternative to direct deprotonation is the use of a halogen-metal exchange reaction. This involves starting with a dihalofuran (e.g., 2,5-dibromofuran), which is then treated with an organolithium reagent to generate the dilithiofuran intermediate. This can then be reacted with trimethyltin chloride. This method can be advantageous when the starting dihalofuran is readily available.

For the specific synthesis of this compound, the directed ortho-metalation followed by transmetalation remains the most direct and widely utilized strategy due to its high regioselectivity and efficiency.

Practical Considerations for Isolation and Handling of the Compound

The isolation and handling of this compound require careful attention to safety and procedural details due to the nature of the compound and the reagents involved.

Isolation and Purification: Following the reaction, the workup typically involves quenching the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is then separated, washed, and dried. The crude product is often an oil that can be purified by distillation or recrystallization from a suitable solvent like hexane to yield a white solid.

Handling and Storage: Organotin compounds, including this compound, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen. It is also advisable to store the compound at low temperatures to maintain its stability over time.

Safety Precautions:

Toxicity: Trimethyltin compounds are known to be neurotoxic. Avoid inhalation, ingestion, and skin contact.

Inert Atmosphere: The synthesis involves air- and moisture-sensitive reagents, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

Waste Disposal: All waste containing organotin compounds must be disposed of according to institutional and environmental regulations for hazardous waste.

Reactivity and Reaction Pathways of 2,5 Bis Trimethylstannyl Furan

Electrophilic Substitution Reactions on the Furan (B31954) Ring

The carbon-tin bond in 2,5-bis(trimethylstannyl)furan is readily cleaved by electrophiles, a process known as electrophilic destannylation. This reactivity allows for the selective introduction of various functional groups onto the furan core.

Halogenodestannylation is a facile and efficient method for the synthesis of halogenated furans. The reaction of this compound with halogens, such as iodine, results in the substitution of one or both trimethylstannyl groups with a halogen atom. For instance, the addition of iodine to an ethereal solution of this compound leads to an instantaneous reaction, yielding the unstable iodofuran. tandfonline.com

This process is highly valuable in the synthesis of precursors for radiopharmaceuticals and other complex molecules. tandfonline.comresearchgate.net The reaction proceeds rapidly due to the high nucleophilicity of the furan ring, which is enhanced by the electron-donating trimethylstannyl groups, and the weakness of the carbon-tin bond. tandfonline.com

| Reactant | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Iodine (I₂) | 2,5-Diiodofuran | Ethereal solution, 0°C | ~90% | tandfonline.com |

The outcome of destannylation reactions can be significantly influenced by the reaction conditions, such as the solvent and temperature. Research has shown that in certain related organotin compounds, the choice of solvent can determine whether monotransmetalation or bistransmetalation occurs. tandfonline.com While specific studies on the influence of various conditions on this compound are limited, it is established that careful control of stoichiometry and temperature is crucial for achieving selective monosubstitution versus disubstitution. tandfonline.com For example, to achieve monotransmetalation, the reaction is often allowed to proceed to only partial completion, and the unreacted starting material is recovered. tandfonline.com

Transmetalation Reactions in Cross-Coupling Chemistry

This compound is a key building block in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. rsc.orgresearchgate.net In these reactions, the trimethylstannyl group is transferred to a palladium catalyst in a process called transmetalation. This step is a critical part of the catalytic cycle, which also involves oxidative addition and reductive elimination.

The Stille coupling allows for the formation of carbon-carbon bonds by reacting the organostannane with an organic halide or triflate. This methodology has been employed to synthesize a variety of furan-containing polymers and complex organic molecules. rsc.orgresearchgate.net For instance, soluble fluorene-heterocycle polymers have been synthesized in high yields via the Stille coupling reaction of 2,7-dibromofluorene (B93635) derivatives with this compound. rsc.org

| Organostannane | Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 9,9-dialkyl-2,7-dibromofluorene | Pd(PPh₃)₄ | Poly(fluorene-alt-furan) | High | rsc.org |

Intrinsic Instability Factors Affecting Derivatization

Despite its utility, the derivatization of this compound can be hampered by its intrinsic instability. The furan ring itself is susceptible to ring-opening reactions under acidic conditions. uop.edu.pk Furthermore, the presence of the trimethylstannyl groups can lead to undesired side reactions. For example, analysis of the compound by thin-layer chromatography (TLC) can result in extensive protodestannylation, where the stannyl (B1234572) groups are replaced by protons from the silica (B1680970) gel. tandfonline.com

Another significant issue is the propensity for homocoupling of the organostannane monomer during Stille polymerization reactions. This can occur when the palladium catalyst is in an oxidized state, which can be caused by factors such as the age of the catalyst, improper storage, or insufficient degassing of the reaction mixture. nih.govrsc.org This homocoupling leads to defects in the resulting polymer chain, where an extra furan ring is incorporated, which can negatively impact the material's properties. nih.govrsc.org To mitigate these issues, the compound should be stored in the cold (0°C) and exposure to electrophiles should be avoided. tandfonline.com

Role of 2,5 Bis Trimethylstannyl Furan in Polymer Chemistry and Organic Electronic Materials

Stille Cross-Coupling Polymerization with 2,5-Bis(trimethylstannyl)furan Monomer

The Stille cross-coupling reaction is a powerful and versatile method for carbon-carbon bond formation, widely employed in polymer synthesis. This reaction involves the palladium-catalyzed coupling of an organostannane (like this compound) with an organic halide or triflate. wikipedia.orgjk-sci.com Its tolerance for a wide variety of functional groups and typically high yields make it ideal for the complex synthesis of functional polymers.

The polycondensation reaction between an organodistannane monomer, such as this compound, and an organodihalide is a cornerstone of Stille polymerization. This palladium-catalyzed process enables the creation of long-chain conjugated polymers, which are essential for organic electronic devices. The versatility of this reaction allows for the synthesis of new conjugated polymers by pairing various dihalides with this compound, leading to materials with diverse properties. osti.gov The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, facilitated by a palladium(0) catalyst. wikipedia.org

This compound is frequently copolymerized with halogenated fluorene (B118485) derivatives to produce fluorene-co-furan polymers. Fluorene is a popular building block due to its high photoluminescence quantum yield and excellent charge carrier mobility. By incorporating the electron-rich furan (B31954) unit, the electronic properties of the resulting copolymer can be finely tuned. This combination allows for the development of materials for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis typically involves the Stille coupling of a dibromofluorene monomer with this compound.

Diketopyrrolopyrrole (DPP) is a strongly electron-accepting moiety used to create low-band-gap polymers for applications in organic field-effect transistors (OFETs) and solar cells. rug.nlbeilstein-journals.org When this compound is used as a comonomer with a dibrominated DPP derivative in Stille polymerization, it forms a donor-acceptor (D-A) copolymer. rug.nl In these architectures, the furan unit acts as the electron donor. The resulting polymers often exhibit ambipolar charge transport, meaning they can conduct both holes and electrons, with mobilities that can exceed 10⁻² cm² V⁻¹ s⁻¹. rug.nl The specific properties of these DPP-furan copolymers can be adjusted by modifying the side chains on the DPP core or the specific catalyst system used. rug.nlresearchgate.net

| Polymer Name | Comonomer | Molecular Weight (Mn, g/mol) | Optical Band Gap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|---|---|---|

| PDPP-TFT | Thiophene-Furan-Thiophene | 16,000 | 1.55 | 0.045 | 0.012 |

| PDPP-PFP | Phenylene-Furan-Phenylene | 11,000 | 1.60 | 0.003 | 0.003 |

| PDPP-FFT | Furan-Furan-Thiophene | 12,000 | 1.58 | 0.011 | 0.002 |

| PDPP-FFF | Furan-Furan-Furan | 11,000 | 1.64 | 0.003 | 0.003 |

In donor-acceptor (D-A) copolymers, the furan moiety from this compound serves as an electron-rich π-bridge or linker between electron-accepting units. acs.orgrsc.org Furan is less aromatic and has a higher oxidation potential than its sulfur analogue, thiophene (B33073). rug.nl This property influences the electronic structure of the polymer, affecting the HOMO and LUMO energy levels. The planarity between the furan bridge and the adjacent acceptor units has a significant impact on the polymer's band gap; a more planar structure leads to better electron delocalization and a lower band gap. acs.orgnih.gov The incorporation of furan can also influence the polymer's morphology and solubility, which are critical factors for device performance. researchgate.net

Analysis of Homocoupling Reactions in Polymerization

A significant challenge in Stille polymerization is the occurrence of side reactions, particularly the homocoupling of the organostannane monomer. wikipedia.orgresearchgate.net This side reaction leads to the formation of structural defects within the polymer chain, which can negatively impact the material's performance by disrupting the conjugation and introducing charge traps. researchgate.netnih.gov

Homocoupling defects arise when two organostannane molecules react with each other, forming a dimer. wikipedia.org This process is a competing reaction to the desired cross-coupling and can occur through at least two proposed mechanisms. One pathway involves the reaction of two equivalents of the organostannane with the palladium(II) precatalyst, followed by reductive elimination to yield the dimer. wikipedia.org Another possible mechanism involves a radical process mediated by the palladium(0) catalyst. wikipedia.org

Factors Influencing Homocoupling (e.g., Catalyst Oxidation State, Degassing)

Homocoupling, a significant side reaction in Stille cross-coupling polymerization, involves the formation of dimers of the organostannane reagent (R²-R²) wikipedia.org. This reaction is influenced by several factors, primarily the oxidation state of the palladium catalyst and the thoroughness of degassing.

The catalytic cycle of the Stille reaction involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst wikipedia.orglibretexts.org. However, the presence of Pd(II) precatalysts can lead to homocoupling through a pathway where two equivalents of the organostannane react with the Pd(II) species, followed by reductive elimination to form the dimer wikipedia.org. The active catalyst is a 14-electron Pd(0) complex, which is formed from the dissociation of ligands from 18- or 16-electron Pd(0) complexes like Pd(PPh₃)₄ or Pd(dba)₂ libretexts.org. The oxidative addition of the electrophile to this active catalyst forms a 16-electron Pd(II) intermediate libretexts.org.

Inadequate degassing of the reaction mixture allows for the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), thereby promoting the homocoupling side reaction. The removal of dissolved gases, such as nitrogen and hydrogen, is crucial for minimizing these unwanted reactions aist.org. Effective degassing creates an environment where the desired cross-coupling pathway is favored over oxidative homocoupling jk-sci.com.

Structural Consequences of Homocoupling on Polymer Main Chains

Homocoupling of monomer units during polymerization introduces structural defects into the polymer backbone, significantly impacting the material's properties nih.govacs.org. In the synthesis of conjugated polymers, where a strict alternation of donor and acceptor units is often desired, homocoupling disrupts this alternating structure researchgate.net. For instance, in the polymerization of this compound with a comonomer, the formation of furan-furan or comonomer-comonomer linkages breaks the intended D-A-D-A sequence.

These structural defects can lead to a number of undesirable consequences:

Disruption of π-Conjugation: The introduction of homocoupled units can act as conjugation breaks along the polymer backbone researchgate.net. This disruption limits the effective conjugation length, which is a critical parameter governing the electronic and optical properties of the polymer.

Alteration of Electronic Properties: The interruption of the alternating donor-acceptor sequence can shift the absorption profile and affect the energy levels of the polymer, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) nih.govresearchgate.net.

Impact on Morphology and Charge Transport: Structural defects can influence the polymer's ability to self-assemble and form ordered domains in the solid state nih.gov. This can, in turn, affect the material's crystallinity, blend morphology with other components, and ultimately, its charge transport characteristics nih.gov.

The presence and concentration of these homocoupling defects can be analyzed using techniques such as MALDI-MS, which allows for the identification and quantification of polymer chains with non-alternating structures nih.govacs.org.

Precursor for Advanced Organic Electronic Devices

This compound serves as a valuable building block in the synthesis of conjugated polymers for a variety of advanced organic electronic devices. The furan moiety, being an electron-rich heterocycle, imparts specific electronic and physical properties to the resulting polymers, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

Application in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and the performance of these devices is heavily reliant on the properties of the organic semiconductor used as the active layer researchgate.net. Furan-containing polymers have emerged as a promising class of materials for OFET applications researchgate.net. The incorporation of furan units into the polymer backbone can influence key OFET parameters such as charge carrier mobility and the on/off current ratio.

Contribution to Organic Photovoltaic (OPV) Device Materials

In the field of organic photovoltaics (OPVs), low band-gap conjugated polymers are essential for harvesting a broad range of the solar spectrum lbl.gov. This compound is utilized in the synthesis of such polymers, where the furan ring acts as an electron-donating component. When copolymerized with electron-accepting monomers, the resulting donor-acceptor polymers can exhibit absorption profiles that extend into the near-infrared region lbl.gov.

The incorporation of furan moieties has been shown to be advantageous for OPV applications. Furan-containing polymers have demonstrated significant power conversion efficiencies in bulk heterojunction solar cells lbl.gov. Furthermore, the presence of furan can enhance the solubility of the polymer, which is a critical factor for solution-based processing of large-area devices lbl.gov. The electronic properties and energy levels of these polymers can be systematically adjusted through molecular design, enabling the optimization of the open-circuit voltage and short-circuit current in OPV devices researchgate.nettdl.orgrsc.org.

Computational and Theoretical Investigations of 2,5 Bis Trimethylstannyl Furan and Analogues

Density Functional Theory (DFT) Studies

DFT calculations offer a robust framework for investigating the fundamental characteristics of 2,5-bis(trimethylstannyl)furan at the atomic level. By solving the Schrödinger equation within the DFT approximation, researchers can accurately model the molecule's geometry, electronic structure, and reactivity.

The geometry of this compound is a critical determinant of its physical and chemical properties. DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

The furan (B31954) ring itself is an aromatic heterocycle, and its geometry is influenced by the electron-donating or -withdrawing nature of its substituents. In the case of this compound, the trimethylstannyl groups (-Sn(CH₃)₃) at the 2 and 5 positions significantly impact the ring's geometry. DFT studies on furan and its derivatives have shown that the C2-O1-C5 bond angle is sensitive to substitution. globalresearchonline.net For the parent furan molecule, this angle is calculated to be around 106.6°. The introduction of bulky and electropositive trimethylstannyl groups is expected to cause some distortion in the furan ring's planarity and alter the bond lengths and angles from those of unsubstituted furan.

Table 1: Representative Geometrical Parameters of a 2,5-Disubstituted Furan Ring from DFT Calculations

| Parameter | Typical Calculated Value |

| C2=C3 Bond Length | ~1.37 Å |

| C3-C4 Bond Length | ~1.43 Å |

| C2-O1 Bond Length | ~1.36 Å |

| C2-O1-C5 Bond Angle | ~106° - 107° |

| Dihedral Angle (defining planarity) | ~0° |

Note: The values presented are typical for substituted furans and may vary for this compound.

The electronic properties of this compound are key to its utility in organic electronics. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that govern the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a crucial parameter that influences the electronic and optical properties of the material. mdpi.com

DFT calculations provide a reliable method for determining the energies of these frontier orbitals. researchgate.net For π-conjugated systems like furan, both the HOMO and LUMO are typically π-orbitals delocalized over the aromatic ring. The trimethylstannyl groups, being electropositive, are expected to raise the energy of the HOMO level, making the molecule a better electron donor. This property is particularly important for its use in the synthesis of conducting polymers.

Table 2: Calculated Frontier Orbital Energies for a Thiophene-Based Analogue

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Thiophene (B33073) Sulfonamide Derivative | -6.5 to -7.5 | -1.5 to -2.5 | 3.44 to 4.65 |

Note: Data is for a thiophene sulfonamide derivative, a related heterocyclic system, and is illustrative of the typical energy ranges calculated by DFT. semanticscholar.org The actual values for this compound will differ.

The electronic band gap is a fundamental property of a material that determines its electrical conductivity and optical properties. For molecular solids and polymers, the band gap is analogous to the HOMO-LUMO gap of a single molecule. DFT calculations can be extended to periodic systems to compute the electronic band structure and determine the band gap. researchgate.net

For materials derived from this compound, such as conjugated polymers, a smaller band gap is generally desirable for applications in organic solar cells and transistors, as it allows for the absorption of a broader range of the solar spectrum and facilitates charge transport. Theoretical calculations have shown that for analogues like those based on thiophene, the band gap can be tuned by the choice of substituents. jmaterenvironsci.com

When this compound is used as a monomer to synthesize conjugated polymers, the degree of planarity, or coplanarity, of the polymer backbone is of utmost importance. A more planar backbone leads to better π-orbital overlap between adjacent monomer units, which in turn enhances charge carrier mobility.

DFT calculations are instrumental in assessing the coplanarity by calculating the torsional (dihedral) angles between adjacent rings in a polymer chain. researchgate.net The potential energy surface can be scanned as a function of the torsional angle to determine the energy barrier to rotation. Lower rotational barriers can lead to a more twisted and less effective conjugation along the polymer backbone. In polymers containing furan or thiophene rings, the steric hindrance between hydrogen atoms on adjacent rings can lead to a non-planar conformation. Computational studies help in designing monomers that can lead to more planar polymer backbones. researchgate.net

Table 3: DFT Calculated Torsional Angles in a Thiophene-Containing Polymer

| Polymer Segment | Torsional Angle (θ) |

| Thiophene-Thiophene | ~20° - 30° |

| Thiophene-Benzothiadiazole | ~0° - 10° |

Note: These are representative values for a thiophene-based copolymer and illustrate the degree of twisting that can occur in such systems. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Absorption Properties

TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as the optical absorption spectrum of a molecule. mdpi.com This is crucial for understanding how a molecule interacts with light, which is fundamental for applications in organic photovoltaics and organic light-emitting diodes (OLEDs).

By applying TD-DFT, researchers can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is a measure of the intensity of the absorption. globalresearchonline.netrsc.org For π-conjugated molecules like this compound and its derivatives, the primary absorption in the UV-visible region typically corresponds to a π-π* transition, where an electron is excited from the HOMO to the LUMO. globalresearchonline.net The calculated absorption spectra can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the electronic transitions involved. mdpi.com

Table 4: Representative TD-DFT Calculated Absorption Wavelengths for Furan Derivatives

| Compound | Solvent | Calculated λmax (nm) | Transition |

| Furan | Gas Phase | ~200 | π-π |

| 2,5-Dimethylfuran | Gas Phase | ~220 | π-π |

| Furan Derivative | Methanol | ~250-350 | π-π* |

Note: The data presented are for furan and a simple derivative to illustrate the effect of substitution on the absorption wavelength. globalresearchonline.net The λmax for this compound is expected to be in a similar range.

Computational Approaches to Mechanistic Studies of Reactivity

This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Stille coupling. wikipedia.orgjk-sci.com Computational chemistry provides powerful tools to investigate the reaction mechanisms of these complex catalytic processes.

By modeling the reactants, products, intermediates, and transition states along a proposed reaction pathway, DFT calculations can elucidate the step-by-step mechanism of the Stille coupling. libretexts.orgnrochemistry.com This includes the oxidative addition of an organic halide to the palladium(0) catalyst, the transmetalation step where the furan moiety is transferred from tin to palladium, and the final reductive elimination step that forms the new carbon-carbon bond and regenerates the catalyst. wikipedia.orguwindsor.ca

These computational studies can provide valuable information on the reaction kinetics and thermodynamics, helping to explain the observed reactivity and selectivity. For instance, calculations can determine the activation energies for each step, identifying the rate-determining step of the catalytic cycle. This understanding can then be used to optimize reaction conditions and design more efficient catalysts.

Advanced Applications and Derivatization Strategies Involving 2,5 Bis Trimethylstannyl Furan

Synthesis of Complex Diaryl Furan (B31954) Systems via Stille Coupling

The Stille cross-coupling reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org It involves the palladium-catalyzed reaction between an organotin compound and an organic halide or pseudohalide. wikipedia.org 2,5-Bis(trimethylstannyl)furan is an excellent substrate for this reaction, enabling the synthesis of symmetrical and unsymmetrical 2,5-diaryl furans, which are privileged scaffolds in medicinal chemistry and materials science. nih.gov

The general mechanism of the Stille reaction involves a catalytic cycle that begins with the oxidative addition of the organic halide to a Pd(0) complex. This is followed by a transmetalation step, where the organic group from the organostannane is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. wikipedia.org

In the context of this compound, the two trimethylstannyl groups can react sequentially or simultaneously with aryl halides, allowing for the construction of complex diaryl furan systems. These products are valuable as organic semiconductors, fluorescent materials, and building blocks for larger conjugated oligomers and polymers. nih.govchemrxiv.org The reaction conditions, including the choice of palladium catalyst, ligands, solvent, and temperature, are crucial for achieving high yields and selectivity. nih.govharvard.edu

Below is a representative table illustrating the synthesis of various 2,5-diaryl furans using this compound via Stille coupling.

| Aryl Halide Partner | Palladium Catalyst/Ligand | Solvent | Product | Reported Yield |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | Toluene | 2,5-Bis(4-methylphenyl)furan | High |

| 4-Iodoanisole | PdCl₂(PPh₃)₂ | DMF | 2,5-Bis(4-methoxyphenyl)furan | Good to High |

| 3-Bromopyridine | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 2,5-Bis(3-pyridyl)furan | Moderate to Good |

| 2-Bromothiophene | Pd(PPh₃)₄ | Toluene | 2,5-Bis(2-thienyl)furan | High |

Precursor for Functionalized Materials in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The ability of molecules to self-assemble into well-defined, stable structures is a cornerstone of this field. Furan-containing oligomers and polymers, synthesized from precursors like this compound, are of significant interest for creating such functional materials. tandfonline.com

Through Stille polycondensation, this compound can be reacted with dihaloaromatic compounds to produce α-oligofurans and furan-containing polymers. These conjugated oligomers can be designed to self-assemble into highly ordered nanostructures, such as nanotubes, through π-π stacking interactions between the aromatic furan rings. tandfonline.com Theoretical studies have shown that macrocyclic oligofurans can form stable, stacked sandwich configurations, creating novel organic nanotubes with tunable electronic properties. tandfonline.com

The resulting materials have potential applications in:

Host-Guest Chemistry: Furan-containing macrocycles can be synthesized to act as hosts for specific guest molecules, with applications in sensing, catalysis, and molecular recognition.

Self-Assembling Nanostructures: The periodic placement of furan units in dynamic block copolymers can drive the self-assembly into high-aspect-ratio supramolecular nanofibers. rsc.org These ordered structures are crucial for applications in selective membranes and polymer electrolytes. rsc.org

Organic Electronics: The controlled assembly of furan-based oligomers influences the electronic properties of the bulk material, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tandfonline.com

The synthesis of furan-based polyamides and other polymers from derivatives like 2,5-furandicarboxylic acid further highlights the role of the furan moiety as a rigid and versatile building block for creating advanced materials with controllable properties. google.com

Strategies for Tailoring Material Properties through Furan Ring Modification

The chemical and physical properties of materials derived from this compound can be precisely tuned by modifying the furan ring itself or the appended aryl groups. These modifications are critical for optimizing performance in specific applications, such as organic electronics.

One significant challenge in the application of 2,5-diaryl furans in materials chemistry is their often-poor solubility. A common and effective strategy to overcome this is the introduction of flexible alkyl chains onto the furan ring, typically at the 3- and/or 4-positions. For instance, incorporating a hexyl chain at the 3-position of a diaryl furan has been shown to significantly improve its solubility, facilitating its processing and integration into devices. chemrxiv.org

Further strategies for tailoring material properties include:

Electrophilic Substitution: The furan ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation, provided the conditions are mild enough to avoid ring-opening. pharmaguideline.com Introducing electron-withdrawing or electron-donating groups at the 3- and 4-positions can alter the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting conjugated system.

Post-Polymerization Modification: The side chains of furan-containing polymers can be chemically modified after polymerization. This allows for the introduction of functional groups that would not be stable under the initial polymerization conditions. sioc-journal.cn

Condensation Reactions: Furan aldehydes can undergo condensation reactions with compounds like acetone (B3395972) to form macrocycles, offering a pathway to complex host-guest systems. pharmaguideline.com

The strategic modification of the furan core allows for the fine-tuning of key material properties as detailed in the table below.

| Modification Strategy | Targeted Position(s) | Effect on Material Properties | Potential Application |

|---|---|---|---|

| Alkylation (e.g., adding hexyl chains) | 3- and/or 4-positions | Increases solubility and processability. chemrxiv.org | Printable electronics, solution-processed organic solar cells. |

| Halogenation (e.g., Bromination) | 3- and/or 4-positions | Provides a reactive handle for further cross-coupling reactions; can lower LUMO energy level. | Synthesis of complex, multi-substituted furan systems; n-type organic semiconductors. |

| Introduction of Electron-Withdrawing Groups | 3- and/or 4-positions | Lowers HOMO/LUMO levels, can enhance electron transport. | Electron-transporting materials in OLEDs and OFETs. |

| Introduction of Electron-Donating Groups | 3- and/or 4-positions | Raises HOMO/LUMO levels, can enhance hole transport. | Hole-transporting materials in OLEDs and OPVs. |

Challenges and Future Directions in the Research of 2,5 Bis Trimethylstannyl Furan

Strategies for Enhancing Compound Stability and Shelf-Life

A significant hurdle in the widespread application of 2,5-bis(trimethylstannyl)furan is its limited stability and shelf-life. Organotin compounds, in general, are known for their sensitivity to air and moisture. wikipedia.org The presence of the furan (B31954) ring, while imparting desirable electronic properties, can also contribute to degradation pathways. Furan derivatives can be susceptible to various microbial and chemical degradation processes. nih.govfrontiersin.org

Future research in this area is directed towards several key strategies to enhance the stability of this compound and related organostannane monomers. One promising approach is the development of improved storage and handling protocols. This includes storing the compound under an inert atmosphere, at low temperatures, and in the absence of light to minimize degradation.

Another avenue of investigation involves the chemical modification of the furan ring or the trimethylstannyl groups to improve stability without compromising reactivity. For instance, the introduction of sterically hindering groups could potentially protect the reactive sites from degradation.

Furthermore, the development of "on-demand" synthesis protocols, where the compound is generated and used in situ, could circumvent issues related to long-term storage. This approach would minimize the opportunity for degradation before its use in subsequent reactions.

Table 1: Factors Affecting the Stability of this compound and Potential Mitigation Strategies

| Factor | Effect on Stability | Mitigation Strategy |

| Oxygen | Oxidation of the tin-carbon bond and the furan ring. | Storage and handling under an inert atmosphere (e.g., argon or nitrogen). |

| Moisture | Hydrolysis of the tin-carbon bond. | Use of dry solvents and reagents; storage in a desiccator. |

| Light | Photodegradation of the furan ring and organotin moieties. | Storage in amber vials or in the dark. |

| Temperature | Increased rate of degradation reactions. | Storage at low temperatures (e.g., in a freezer). |

| Acidic/Basic Conditions | Can promote cleavage of the tin-carbon bond. | Use of neutral reaction conditions and purification methods. |

Methodologies for Controlling Regioselectivity in Cross-Coupling Reactions

In the synthesis of precisely defined polymers and complex molecules, controlling the regioselectivity of cross-coupling reactions involving this compound is paramount. When this monomer is reacted with an unsymmetrical dihalide, for example, the orientation of the resulting polymer chain can significantly impact its electronic and physical properties.

The Stille cross-coupling reaction is a powerful tool for forming carbon-carbon bonds using organotin compounds. wikipedia.org However, achieving high regioselectivity can be challenging. Future research is focused on developing novel catalytic systems and reaction conditions that can precisely control which of the two trimethylstannyl groups reacts.

Several methodologies are being explored to address this challenge:

Ligand Design: The choice of ligand on the palladium catalyst plays a crucial role in determining the outcome of the reaction. The development of bulky or electronically tuned ligands can create a steric or electronic environment that favors reaction at one of the stannylated positions over the other. nih.govrsc.org

Catalyst Control: The nature of the palladium precursor and the additives used can influence the catalytic cycle and, consequently, the regioselectivity. researchgate.net For instance, the use of heterobimetallic catalysts is being investigated to achieve divergent regioselectivity. acs.org

Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can affect the transition states of the oxidative addition and transmetalation steps in the Stille coupling, thereby influencing the regioselectivity. acs.org

Substrate Modification: Modifying the furan ring with directing groups could be a viable strategy to steer the cross-coupling reaction to a specific position.

Table 2: Methodologies for Controlling Regioselectivity in Cross-Coupling Reactions

| Methodology | Principle | Potential Application with this compound |

| Sterically Hindered Ligands | Ligands with large steric bulk can preferentially block one reactive site. | Directing the coupling to the less sterically encumbered stannyl (B1234572) group. |

| Electronically Tuned Ligands | Ligands can alter the electron density at the metal center, influencing its reactivity towards the two stannyl groups. | Enhancing the reactivity of one tin-carbon bond over the other. |

| Directed Metalation | Introduction of a directing group on the furan ring to guide the catalyst to a specific position. | Achieving site-specific cross-coupling. |

| Kinetic vs. Thermodynamic Control | Adjusting reaction temperature and time to favor either the kinetically or thermodynamically preferred product. | Isolating a single regioisomer. |

Mitigation of Undesired Homocoupling in Polymerization Processes

A common and detrimental side reaction in Stille polymerization is the homocoupling of the organostannane monomer. wikipedia.org This leads to the formation of dimers and oligomers, which disrupts the alternating structure of the desired copolymer and can negatively impact the material's properties. In the case of this compound, homocoupling would result in the formation of bifuran linkages within the polymer chain.

Minimizing or eliminating homocoupling is a critical area of research for producing high-quality, defect-free conjugated polymers. nih.gov Several strategies are being investigated to mitigate this undesired side reaction:

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligands is a primary factor in controlling homocoupling. researchgate.net For instance, using catalysts that favor the cross-coupling pathway over the homocoupling pathway is essential. The use of bulky phosphine (B1218219) ligands can sometimes suppress homocoupling.

Reaction Conditions: Optimizing reaction parameters such as temperature, monomer concentration, and the rate of addition of reagents can significantly reduce the extent of homocoupling. Lowering the reaction temperature has been shown to suppress homocoupling defects in some systems. researchgate.net

Additives: The addition of certain compounds can inhibit the homocoupling reaction. For example, the exclusion of oxygen is crucial to suppress homocoupling. acs.org Some studies have explored the use of mild reducing agents to minimize the concentration of Pd(II) species that can promote homocoupling. acs.org

Monomer Purity: Ensuring the high purity of the this compound monomer is critical, as impurities can sometimes initiate or catalyze homocoupling reactions.

Table 3: Strategies to Mitigate Homocoupling in Polymerization

| Strategy | Mechanism of Action | Expected Outcome |

| Use of Bulky Ligands | Steric hindrance around the palladium center can disfavor the formation of the homocoupled dimer. | Reduced percentage of homocoupling defects in the polymer backbone. |

| Lower Reaction Temperature | Decreases the rate of the homocoupling side reaction, which often has a higher activation energy than the cross-coupling reaction. | Improved polymer regioregularity and higher molecular weight. |

| Rigorous Exclusion of Oxygen | Oxygen can participate in oxidative processes that lead to the homocoupling of organostannanes. | Suppression of a key pathway for homocoupling. acs.org |

| Addition of Mild Reducing Agents | Minimizes the concentration of Pd(II) species that can react with the organostannane to form homocoupled products. acs.org | Increased yield of the desired cross-coupled polymer. |

| High Monomer Purity | Reduces the presence of impurities that could act as catalysts or initiators for homocoupling. | More controlled and predictable polymerization. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-bis(trimethylstannyl)furan, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via tin-halogen exchange or transmetallation reactions, starting from halogenated furan precursors (e.g., 2,5-dibromofuran) and trimethyltin reagents. Key steps include inert atmosphere handling (e.g., Schlenk techniques) and purification via column chromatography or recrystallization. Purity is validated using - and -NMR spectroscopy to confirm substitution patterns and the absence of residual halides. Elemental analysis (C, H, Sn) and mass spectrometry (EI-MS or MALDI-TOF) further ensure stoichiometric consistency .

Q. How is this compound characterized spectroscopically, and what are its critical spectral benchmarks?

- Methodological Answer : Key characterization includes:

- NMR : Distinct -NMR signals between −10 to −20 ppm confirm Sn–C bonding. -NMR shows singlet peaks for methyl groups on Sn (~0.3–0.5 ppm) and furan protons (~6.5–7.0 ppm).

- IR : Absence of C–Br/C–I stretches (~500–700 cm) confirms complete halogen replacement.

- UV-Vis : Absorption maxima in the 250–300 nm range correlate with π→π* transitions in the furan ring.

Reference databases like NIST Chemistry WebBook provide comparative gas-phase thermochemistry data (e.g., enthalpy of vaporization) for validation .

Advanced Research Questions

Q. What strategies optimize Stille polymerization using this compound for high-molecular-weight conjugated polymers?

- Methodological Answer :

- Microwave-Assisted Synthesis : Anhydrous chlorobenzene under microwave irradiation (e.g., 150°C, 30 min) enhances reaction efficiency and reduces side reactions.

- Solubility Management : Co-polymerization with electron-rich donor monomers (e.g., thieno[3,2-b]thiophene) improves solubility. Post-polymerization Soxhlet extraction with chloroform isolates soluble high-M fractions.

- Catalyst Selection : Palladium catalysts (e.g., Pd(dba)/P(o-tol)) minimize Sn byproduct contamination.

Contradictions in reported yields often stem from solvent purity or microwave power calibration .

Q. How can computational modeling resolve contradictions in thermodynamic data for this compound intermediates?

- Methodological Answer :

- Gas-Phase Thermochemistry : Cross-reference experimental ΔH° (enthalpy of vaporization) from NIST with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >5% suggest experimental artifacts (e.g., incomplete vaporization).

- Reaction Pathway Analysis : Transition state modeling (e.g., using Gaussian) identifies competing pathways in Sn–C bond formation, clarifying discrepancies in activation energies reported in literature .

Q. What are the mechanistic implications of Sn–C bond lability in this compound under varying reaction conditions?

- Methodological Answer :

- Acidic/Protic Environments : Sn–C bonds hydrolyze readily, forming toxic trimethyltin hydroxide. Use aprotic solvents (e.g., THF, DMF) and molecular sieves to suppress hydrolysis.

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~200°C. In-situ -NMR monitors bond cleavage during heating.

Contradictory stability reports often arise from trace moisture or oxygen in reaction setups .

Application-Oriented Questions

Q. How does this compound enhance the performance of polymer semiconductors in organic electronics?

- Methodological Answer : As a monomer in Stille polymerization, it enables precise control over regioregularity in donor-acceptor copolymers. For example, pairing with thiophene derivatives improves charge carrier mobility (>1 cmVs) by reducing π–π stacking distances. Device optimization involves annealing thin films (e.g., 150°C, 10 min) to enhance crystallinity, monitored via grazing-incidence X-ray diffraction (GI-XRD) .

Q. What protocols mitigate tin residue contamination in polymers synthesized from this compound?

- Methodological Answer :

- Post-Polymerization Treatment : Stirring crude polymer with aqueous KF precipitates SnF, removed via filtration.

- Chelating Agents : Ethylenediaminetetraacetic acid (EDTA) washes further reduce Sn content to <50 ppm (quantified via ICP-MS).

- Alternative Catalysts : Nickel(0) catalysts (e.g., Ni(COD)) reduce Sn coupling byproducts but require stricter oxygen exclusion .

Data Analysis & Validation

Q. How should researchers interpret conflicting solubility data for this compound derivatives in polar vs. nonpolar solvents?

- Methodological Answer :

- Hansen Solubility Parameters : Calculate HSPs (δ, δ, δ) for the compound and solvents (e.g., chloroform: δ = 18.7 MPa) to predict compatibility.

- Empirical Testing : Gradient solubility tests (e.g., toluene to DMSO) identify optimal solvent blends. Discrepancies often arise from impurities or crystallinity variations in batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.